molecular formula C28H52O B14446907 Spiro[13.14]octacosan-15-one CAS No. 79084-18-7

Spiro[13.14]octacosan-15-one

Cat. No.: B14446907
CAS No.: 79084-18-7
M. Wt: 404.7 g/mol
InChI Key: NUPPAYAGCHCFSQ-UHFFFAOYSA-N
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Description

Spiro[13.14]octacosan-15-one is a spirocyclic compound characterized by two interconnected rings (13- and 14-membered) sharing a single carbon atom (the spiro atom). Spiro compounds are valued for their structural rigidity, three-dimensionality, and ability to access underexplored chemical space, making them attractive scaffolds for drug discovery .

Properties

CAS No.

79084-18-7

Molecular Formula

C28H52O

Molecular Weight

404.7 g/mol

IUPAC Name

spiro[13.14]octacosan-28-one

InChI

InChI=1S/C28H52O/c29-27-23-19-15-11-7-3-1-4-8-12-16-20-24-28(27)25-21-17-13-9-5-2-6-10-14-18-22-26-28/h1-26H2

InChI Key

NUPPAYAGCHCFSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=O)C2(CCCCCC1)CCCCCCCCCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds, including Spiro[13.14]octacosan-15-one, often involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, the use of cyclooctanecarboxaldehyde and piperidine in toluene, followed by the addition of methyl vinyl ketone, can lead to the formation of spirocyclic intermediates . These intermediates can then be further processed to yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of spirocyclic compounds typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, the employment of metal-catalyzed reactions, such as those involving palladium or copper catalysts, can facilitate the formation of spirocyclic structures on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Spiro[13.14]octacosan-15-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols. Substitution reactions can lead to the formation of various spirocyclic derivatives with different functional groups .

Scientific Research Applications

Spiro[13.14]octacosan-15-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[13.14]octacosan-15-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Ring Systems

The table below compares Spiro[13.14]octacosan-15-one with structurally related spiro compounds:

Compound Name Ring Sizes Functional Groups Key Features Applications/Relevance References
This compound 13 + 14 Ketone (C15) High rigidity; sp³-rich scaffold Drug discovery (hypothetical)
1-Oxa-6-azacyclopentadecan-15-one 15-membered Ketone, oxa/aza groups Heteroatom-rich; moderate ring strain Catalysis, ligand design
Spiro-1,3-benzoxazine dimers 6 + 6 Benzoxazine, ether Fragile spiro junction; steric hindrance Polymer chemistry
1-Acetyl-azacyclooctacosan-15-one 28-membered Acetyl, aza Large macrocycle; low strain Limited data (safety profiling)

Key Observations:

  • Ring Size and Rigidity : this compound’s large ring system (13 + 14) likely reduces strain compared to smaller spirocycles (e.g., 6 + 6 benzoxazines), enhancing stability .
  • Functional Groups : The ketone at C15 offers a reactive site for derivatization, akin to 1-Oxa-6-azacyclopentadecan-15-one’s ketone, which is exploited in catalytic applications .
  • Synthetic Challenges : Larger spirocycles (e.g., 28-membered 1-acetyl-azacyclooctacosan-15-one) are synthetically demanding due to macrocyclization hurdles, whereas smaller systems benefit from stress-release-driven methods .

Fragmentation and Stability

Spiro compounds often exhibit fragmentation at the spiro junction under mass spectrometry (EIMS). For example:

  • Spiro-1,3-benzoxazine dimers fragment at m/z = M⁺ - ArN₂CO due to steric stress .
  • This compound is expected to show similar fragmentation patterns, though its larger size may delay cleavage.

Pharmacological Potential

  • Rigidity and 3D Structure : this compound’s sp³-rich framework may improve binding selectivity in drug targets, analogous to clinical-stage spiro-azetidine candidates .
  • Toxicity Concerns : Large spirocycles (e.g., 28-membered analogs) lack safety data, whereas smaller systems are better characterized for biomedical use .

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